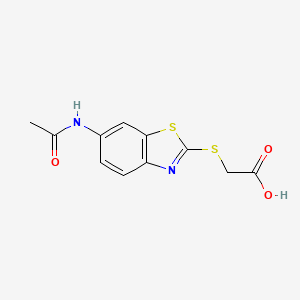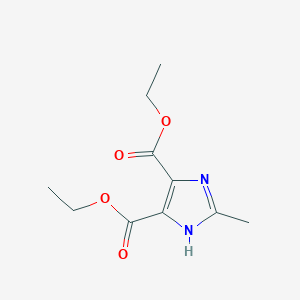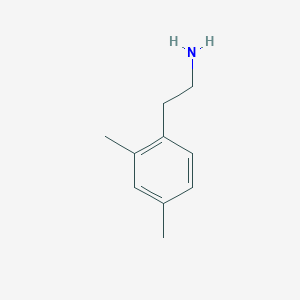
2,4-Dimethylphenethylamine
概要
説明
2,4-Dimethylphenethylamine is an organic compound with the molecular formula C10H15N It is a derivative of phenethylamine, characterized by the presence of two methyl groups attached to the benzene ring at the 2 and 4 positions
作用機序
Target of Action
2,4-Dimethylphenethylamine, also known as 2-(2,4-dimethylphenyl)ethanamine, is chemically related to amphetamine and is commonly referred to as an atypical amphetamine . The primary targets of this compound are the presynaptic vesicles in the lateral hypothalamus . These vesicles play a crucial role in the release of noradrenaline, a neurotransmitter involved in various functions such as attention and responding actions in the brain .
Mode of Action
The compound acts as an indirect-acting sympathomimetic agent . It interacts with its targets by releasing noradrenaline from the presynaptic vesicles in the lateral hypothalamus . This interaction results in changes in the cognitive process, particularly in the perception of hunger .
Biochemical Pathways
Therefore, it is plausible that this compound may affect similar pathways, leading to downstream effects such as appetite suppression .
Pharmacokinetics
It is known that phenethylamines, a class of compounds to which this compound belongs, are primarily metabolized by monoamine oxidase b (mao-b) and other enzymes . This metabolism impacts the compound’s bioavailability, as a significant amount of orally ingested phenethylamine is metabolized in the small intestine .
Result of Action
The primary result of the action of this compound is the reduction of hunger perception . This effect is achieved through the release of noradrenaline, which leads to changes in the cognitive process . It is also suggested that the weight loss effect of similar compounds is mainly due to the increase in resting energy expenditure .
生化学分析
Biochemical Properties
2,4-Dimethylphenethylamine plays a role in various biochemical reactions, particularly those involving neurotransmission. It interacts with several enzymes and proteins, including monoamine oxidase (MAO) and trace amine-associated receptor 1 (TAAR1). The interaction with MAO, specifically MAO-B, leads to the oxidative deamination of this compound, resulting in the formation of corresponding aldehydes, ammonia, and hydrogen peroxide . The binding to TAAR1 influences neurotransmitter release and modulation, impacting central nervous system activities .
Cellular Effects
This compound affects various cell types and cellular processes. In neuronal cells, it influences neurotransmitter release and reuptake, thereby modulating synaptic transmission. This compound can alter cell signaling pathways, particularly those involving cyclic AMP (cAMP) and protein kinase A (PKA), leading to changes in gene expression and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through binding interactions with TAAR1 and inhibition of MAO-B. The binding to TAAR1 activates intracellular signaling cascades, including the cAMP pathway, which subsequently influences neurotransmitter release and neuronal excitability . Inhibition of MAO-B prevents the breakdown of monoamines, leading to increased levels of neurotransmitters such as dopamine and serotonin in the synaptic cleft . These molecular interactions contribute to the compound’s overall pharmacological profile.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound exhibits moderate stability under standard conditions, but it is susceptible to degradation in the presence of light and oxygen . Long-term studies have shown that prolonged exposure to this compound can lead to adaptive changes in cellular function, including alterations in receptor sensitivity and neurotransmitter levels . These temporal effects are crucial for understanding the compound’s potential therapeutic applications and safety profile.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, the compound exhibits stimulatory effects on the central nervous system, enhancing locomotor activity and alertness . At higher doses, it can induce toxic effects, including neurotoxicity and cardiotoxicity . Threshold effects have been observed, where a specific dosage range elicits maximal therapeutic benefits without significant adverse effects . These findings highlight the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by MAO-B, leading to the formation of corresponding aldehydes and acids . Additionally, it can undergo N-methylation to form N-methyl-2,4-dimethylphenethylamine, which may have distinct pharmacological properties . The compound’s metabolism also involves interactions with cytochrome P450 enzymes, influencing its overall metabolic flux and clearance .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can cross the blood-brain barrier, allowing it to exert central nervous system effects . The compound interacts with transporters such as the vesicular monoamine transporter (VMAT), facilitating its uptake into synaptic vesicles . Additionally, binding proteins in the plasma and tissues influence its distribution and localization, impacting its pharmacokinetics and pharmacodynamics .
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It is predominantly localized in the cytoplasm and synaptic vesicles of neuronal cells . The compound’s activity and function are influenced by its localization, with synaptic vesicle accumulation playing a crucial role in its neurotransmitter-modulating effects . Post-translational modifications, such as phosphorylation, may also affect its subcellular targeting and activity .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethylphenethylamine typically involves the alkylation of phenethylamine. One common method is the Friedel-Crafts alkylation of phenethylamine with 2,4-dimethylbenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions: 2,4-Dimethylphenethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of 2,4-dimethylbenzaldehyde or 2,4-dimethylacetophenone.
Reduction: Formation of 2,4-dimethylphenylethanol.
Substitution: Formation of halogenated derivatives such as 2,4-dimethylbromobenzene.
科学的研究の応用
2,4-Dimethylphenethylamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
類似化合物との比較
2,4-Dimethylphenethylamine can be compared with other phenethylamine derivatives such as:
Phenethylamine: The parent compound, which lacks the methyl groups at the 2 and 4 positions.
2,5-Dimethylphenethylamine: A similar compound with methyl groups at the 2 and 5 positions.
3,4-Dimethylphenethylamine: Another derivative with methyl groups at the 3 and 4 positions.
Uniqueness: The unique positioning of the methyl groups in this compound imparts distinct chemical and biological properties compared to its analogs. This structural variation can influence its reactivity, binding affinity to receptors, and overall pharmacological profile.
特性
IUPAC Name |
2-(2,4-dimethylphenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-8-3-4-10(5-6-11)9(2)7-8/h3-4,7H,5-6,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQGZTRKXOUWMAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CCN)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40328836 | |
| Record name | 2,4-Dimethylphenethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40328836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76935-60-9 | |
| Record name | 2,4-Dimethylphenethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40328836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-Dimethylphenethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(2,3-Dihydro-benzo[1,4]dioxin-6-ylamino)-propionic acid](/img/structure/B1297217.png)
![4-[(2-Furylmethyl)amino]-3-hydroxythiolane-1,1-dione](/img/structure/B1297219.png)

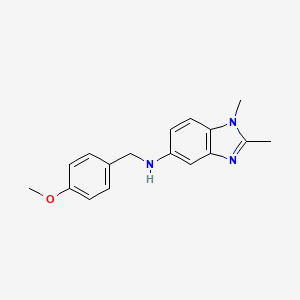


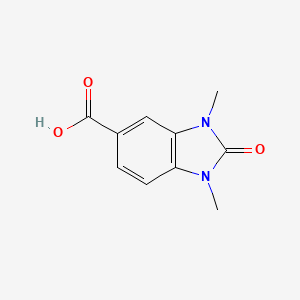
![4-[2-(2,4-Dioxo-thiazolidin-3-yl)-acetylamino]-benzoic acid](/img/structure/B1297241.png)
![1-(5-Amino-3-phenyl-3H-[1,2,4]thiadiazol-2-yl)-ethanone](/img/structure/B1297243.png)
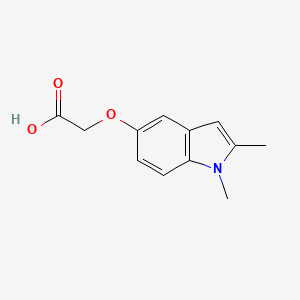

![3-Isobutylcarbamoyl-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1297251.png)
